Butiryl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

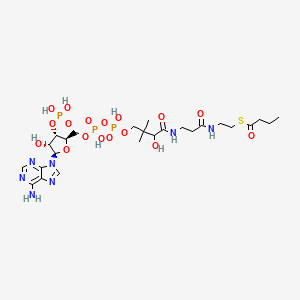

Butiryl-CoA, also known as this compound, is a useful research compound. Its molecular formula is C25H42N7O17P3S and its molecular weight is 837.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways

Butyryl-CoA is integral to several metabolic pathways:

- Fatty Acid Metabolism : It serves as a substrate in the elongation and degradation of fatty acids. Specifically, butyryl-CoA is interconverted with crotonyl-CoA through the action of butyryl-CoA dehydrogenase, facilitating the conversion of fatty acids into energy sources .

- Fermentation : In anaerobic bacteria such as Clostridium kluyveri, butyryl-CoA acts as an intermediate in the fermentation pathway, converting acetyl-CoA and succinate into butanoate. This process is vital for energy extraction in anaerobic conditions .

- Neurotransmitter Regulation : Butyryl-CoA is involved in the degradation of 4-aminobutanoate (GABA), an important inhibitory neurotransmitter. Dysregulation of this pathway can contribute to neurological disorders such as epilepsy and anxiety .

Therapeutic Applications

Butyryl-CoA has potential therapeutic implications:

- Gut Health : Butyric acid, derived from butyryl-CoA, is known to provide energy to colonocytes and has anti-inflammatory properties. It plays a role in maintaining gut health and may help in conditions like inflammatory bowel disease (IBD) .

- Neurological Disorders : By regulating GABA levels through its degradation pathway, butyryl-CoA may influence treatments for neurological conditions. Research indicates that modulating GABA levels could be beneficial for disorders such as anxiety and depression .

Industrial Applications

The industrial relevance of butyryl-CoA is notable:

- Bioproduction : Butyryl-CoA is utilized in biotechnological processes for the production of biofuels and biochemicals. Its role in fermentation pathways makes it a target for metabolic engineering to enhance yields of butyrate and other short-chain fatty acids .

- Flavoring Agents : In the food industry, butyric acid (and its derivatives) contributes to flavor profiles and aroma compounds. Understanding the metabolism of butyryl-CoA can aid in optimizing fermentation processes for flavor enhancement .

Case Study 1: Butyrate Production in Clostridium acetobutylicum

Research has highlighted the metabolic pathway from acetyl-CoA to butyryl-CoA as crucial for butyrate production in Clostridium acetobutylicum. The enzymes involved have been characterized, revealing their roles in regulating metabolic flux towards butyrate synthesis. This study emphasizes the importance of understanding these pathways for improving bioproduction processes .

Case Study 2: GABA Degradation Pathway

In Acetoanaerobium sticklandii, research demonstrated that butyryl-CoA plays a pivotal role in GABA degradation. The study showed that manipulating this pathway could help regulate GABA levels, offering insights into potential therapeutic strategies for managing neurological disorders .

Analyse Chemischer Reaktionen

Fatty Acid Metabolism

Butyryl-CoA is an intermediate in both the degradation and elongation of fatty acids .

1.1. Interconversion with 3-oxohexanoyl-CoA

Butyryl-CoA can be converted to and from 3-oxohexanoyl-CoA by acetyl-CoA acetyltransferase (or thiolase). This reaction is the reverse of a Claisen condensation .

1.2. Conversion to Crotonyl-CoA

Butyryl-CoA is converted into crotonyl-CoA, a reaction catalyzed by electron-transfer flavoprotein 2,3-oxidoreductase, also known as butyryl-CoA dehydrogenase, acyl-CoA dehydrogenase, acyl-CoA oxidase, and short-chain 2-methylacyl-CoA dehydrogenase . Butyryl-CoA dehydrogenase can catalyze the oxidation of butyryl-CoA by crotonyl-CoA .

Fermentation

Butyryl-CoA is an intermediate in the fermentation pathway of Clostridium kluyveri, which ferments acetyl-CoA and succinate into butanoate .

2.1. Reduction from Crotonyl-CoA

Butyryl-CoA is reduced from crotonyl-CoA by butyryl-CoA dehydrogenase. In this reaction, two NADH molecules donate four electrons, two of which reduce ferredoxin, and the other two reduce crotonyl-CoA into butyryl-CoA .

2.2. Conversion to Butanoate

Butyryl-CoA is converted into butanoate by propionyl-CoA transferase, which transfers the coenzyme-A group onto an acetate, forming acetyl-CoA . In Clostridium acetobutylicum, butyryl-CoA is converted to butyrate via phosphotransbutyrylase and butyrate kinase, forming a butyryl phosphate intermediate .

4-aminobutanoate (GABA) Degradation

Butyryl-CoA is an intermediate in the degradation of 4-aminobutanoate (GABA) in Acetoanaerobium sticklandii and Clostridium aminobutyricum. In this pathway, 4-aminobutanoate is converted into succinate semialdehyde and then, through a series of steps involving butyryl-CoA, into butanoate .

3.1. Reduction from Crotonyl-CoA

Similar to the fermentation pathway, butyryl-CoA is reduced from crotonyl-CoA .

3.2. Conversion to Butanoate

Butyryl-CoA is then converted into butanoate, regulating GABA concentration, an inhibitory neurotransmitter .

Butyryl/Caproyl-CoA:Acetate CoA-transferase

Butyryl-CoA:acetate CoA transferase (BCoAT) facilitates the reversible transfer of CoA moiety from butyryl-CoA to acetate, forming butyrate and acetyl-CoA . This enzyme is essential for butyrate production in the reverse β-oxidation pathway .

Key reactions catalyzed by BCoAT :

-

Butyryl-CoA + Acetate ⇄ Butyrate + Acetyl-CoA

-

Caproyl-CoA + Acetate ⇄ Caproate + Acetyl-CoA

Clostridium kluyveri can catalyze the transfer of CoA from propionyl-CoA to vinylacetate .

Acyl-CoA Carboxylases (AcCCase)

Acyl-CoA carboxylases are biotin-dependent enzymes capable of carboxylating multiple short-chain acyl-CoA substrates . For example, Thermobifida fusca YX carboxylates acetyl-CoA, propionyl-CoA, and butyryl-CoA .

Rapid-Reaction Kinetics of Butyryl-CoA Dehydrogenase

Studies on butyryl-CoA dehydrogenase (bcd) have shown that one-electron processes play an essential role in the reduction of bcd .

6.1. Reaction with Oxidized bcd

The reaction of oxidized bcd with butyryl-CoA has been monitored, revealing a triphasic reaction . The reduction proceeds via a reduced enzyme/crotonyl-CoA charge-transfer complex .

6.2. Reaction with Reduced bcd

The reaction of reduced bcd with crotonyl-CoA has also been examined . In the presence of crotonyl-CoA, there is an accumulation of semiquinone, which is the anionic form, indicating that substrate/product binding results in ionization of the bcd semiquinone .

Eigenschaften

Molekularformel |

C25H42N7O17P3S |

|---|---|

Molekulargewicht |

837.6 g/mol |

IUPAC-Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate |

InChI |

InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20?,24-/m1/s1 |

InChI-Schlüssel |

CRFNGMNYKDXRTN-XBTRWLRFSA-N |

Isomerische SMILES |

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyme |

utyryl-CoA butyryl-coenzyme A coenzyme A, butyryl- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.